(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid

Catalog No.
S529218
CAS No.
22338-67-6
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[1...

CAS Number

22338-67-6

Product Name

(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid

IUPAC Name

(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15-,18+,19+,20?/m0/s1

InChI Key

RJIPNPHMQGDUBW-RFGKEDTNSA-N

SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

grandiflorenic acid

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O

Description

The exact mass of the compound Kaura-9(11),16-dien-18-oic acid is 300.21 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of ent-kaurane diterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kaura-9(11),16-dien-18-oic acid, also known as grandiflorenic acid (GFA), is a naturally occurring compound found in the Mexican medicinal plant, zoapatle (). Research suggests GFA possesses a range of interesting biological activities, making it a subject of scientific investigation.

Antimicrobial and Antiparasitic Properties

Studies have shown GFA exhibits antibacterial activity. One study found it effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli (). Additionally, research indicates GFA possesses antileishmanial properties, showing promise against the parasite Leishmania which causes leishmaniasis ().

Wound Healing Potential

GFA has been investigated for its potential to promote wound healing. Studies suggest it may accelerate the process by stimulating collagen synthesis and fibroblast proliferation in skin cells ().

The compound (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple chiral centers, specifically at positions 4, 5, and 9, contributing to its stereochemical complexity. The molecular formula is C20H30O3C_{20}H_{30}O_3 with a molecular weight of approximately 318.46 g/mol. The presence of a carboxylic acid functional group indicates potential acidity and reactivity in various chemical environments.

The mechanism of action for grandiflorenic acid's various biological activities is still under investigation. Here are some potential mechanisms based on existing research:

  • Anti-inflammatory activity: Grandiflorenic acid may inhibit the production of inflammatory mediators like cytokines [].
  • Antibacterial activity: The compound might disrupt bacterial cell membranes or inhibit essential bacterial enzymes [].
  • Antileishmanial activity: It's possible that grandiflorenic acid interferes with the growth or survival of Leishmania parasites [].

The chemical reactivity of this compound can be attributed to its functional groups and structural features:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive with bases.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The double bond in the methylidene group may undergo hydrogenation or reduction reactions.
  • Nucleophilic Substitution: The tetracyclic structure may allow for nucleophilic attacks at various positions depending on the substituents present.

The synthesis of (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid can involve several methodologies:

  • Total Synthesis: This approach may utilize multi-step reactions starting from simpler organic molecules to build the complex tetracyclic framework.
  • Biological Synthesis: Utilizing natural sources or biocatalysts may provide an eco-friendly route to synthesize this compound.
  • Modification of Existing Compounds: Starting from known derivatives and modifying them through

The applications of this compound may span various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemicals: Possible applications as a pesticide or herbicide given its structural properties.
  • Material Science: Utilization in synthesizing novel materials or polymers due to its unique chemical structure.

Interaction studies are essential for understanding how this compound interacts with biological systems:

  • Protein Binding Studies: Investigating how well this compound binds to specific proteins can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in the body can provide insights into its efficacy and safety.
  • Synergistic Effects with Other Compounds: Evaluating how this compound interacts with other drugs or natural products may reveal enhanced therapeutic effects.

Several compounds share structural similarities with (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid, highlighting its uniqueness:

Compound NameStructural FeaturesNotable Activities
(1S,4R,5R) -13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰]hexadecane-5-carboxylic acidHydroxy group additionPotential anti-inflammatory
(4S)-4-methyl-tetracyclo[11.2.1.0²,⁹]hexadecaneDifferent methyl substitutionAntimicrobial properties
(4R)-4-ethyl-tetracyclo[11.2.1]hexadecaneEthyl substitution instead of methylVaries in biological activity

These comparisons illustrate that while there are similarities among these compounds regarding their tetracyclic structures and potential biological activities, the unique stereochemistry and functional groups of (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid may confer distinct properties that warrant further investigation for specific applications in pharmaceuticals and beyond.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Exact Mass

300.21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Grandiflorenic acid

Dates

Modify: 2023-08-15
1: Ruan Y, Ma BJ, Li LZ, Wang XL. Specific 12α-hydroxylation of grandiflorenic acid by permeabilised fungus Fusarium graminearum. Nat Prod Res. 2014;28(9):677-9. doi: 10.1080/14786419.2014.891113. Epub 2014 Mar 21. PubMed PMID: 24650196.
2: Neidlein R, Stumpf U. [Biotransformation and pharmacokinetics of grandiflorenic acid [kauradiene-9(11),16-oic acid-18] / 1st communication (author's transl)]. Arzneimittelforschung. 1977;27(5):999-1004. German. PubMed PMID: 577885.
3: Neidlein R, Stumpf U. [Biotransformation and pharmacokinetics of grandiflorenic acid [kauradien-9(11),16-oic acid-18] / 2nd communication (author's transl)]. Arzneimittelforschung. 1977;27(6):1162-6. German. PubMed PMID: 578433.
4: Neidlein R, Stumpf U. [Biotransformation and pharmacokinetics of grandiflorenic acid [kauradien-9(11),16-oic acid-18]. 3rd communication (author's transl)]. Arzneimittelforschung. 1977 Jul;27(7):1384-90. German. PubMed PMID: 578458.
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14: Lozoya X, Enríquez RG, Bejar E, Estrada AV, Girón H, Ponce-Monter H, Gallegos AJ. The zoapatle V--the effect of kauradienoic acid upon uterine contractility. Contraception. 1983 Mar;27(3):267-79. PubMed PMID: 6851560.
15: Hueso-Falcón I, Girón N, Velasco P, Amaro-Luis JM, Ravelo AG, de las Heras B, Hortelano S, Estevez-Braun A. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. Bioorg Med Chem. 2010 Feb 15;18(4):1724-35. doi: 10.1016/j.bmc.2009.11.064. Epub 2009 Dec 6. PubMed PMID: 20116261.
16: Lebrasseur N, Gagnepain J, Ozanne-Beaudenon A, Léger JM, Quideau S. Efficient access to orthoquinols and their [4 + 2] cyclodimers via SIBX-mediated hydroxylative phenol dearomatization. J Org Chem. 2007 Aug 3;72(16):6280-3. Epub 2007 Jul 12. PubMed PMID: 17628111.
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